molecular formula C15H16N4O3S B2816569 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide CAS No. 2034452-71-4

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide

Cat. No. B2816569
CAS RN: 2034452-71-4
M. Wt: 332.38
InChI Key: RXWBTTYBTPTJEH-UHFFFAOYSA-N
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Description

“N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide” is a chemical compound that contains a thiadiazole ring . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Scientific Research Applications

Catalysis and Hydrogenation

The compound’s structure suggests potential catalytic applications. Recent research has explored the use of thin-film nanosized bimetallic catalysts based on mesoporous pure titania doped with zirconia, ceria, and zinc oxide. Specifically, the PdZn/TiₓM₁₋ₓO₂±y (where M = Ce, Zr, Zn) catalyst has been studied for the selective hydrogenation of 2-methyl-3-butyn-2-ol. Key findings include:

Organic Synthesis

Trifluoroethyl isatin ketimine, a derivative of the compound, has been involved in various organic synthesis reactions. Recent advances highlight its role in producing stereoselective products. Researchers have explored its application in this field, emphasizing the types of reactions and potential prospects.

Drug Delivery

While not directly studied for drug delivery, the compound’s structural features make it an interesting candidate for further investigation. Metal-organic frameworks (MOFs) have gained attention as drug carriers. Although not specifically mentioned for this compound, exploring its incorporation into MOFs could yield novel drug delivery systems.

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18-13-4-2-3-5-14(13)19(23(18,21)22)11-10-17-15(20)12-6-8-16-9-7-12/h2-9H,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWBTTYBTPTJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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